
CID 69624848
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- is a specialized organosilicon compound. It features a bicyclic structure with a norbornene backbone, which is a common motif in organic chemistry due to its rigidity and unique reactivity. The dichloromethylsilyl group attached to the ethyl side chain introduces silicon chemistry into the molecule, making it valuable for various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- typically involves the reaction of norbornene derivatives with dichloromethylsilane under specific conditions. One common method includes the hydrosilylation of norbornene with dichloromethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and achieve the desired product quality.
化学反应分析
Types of Reactions
Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms in the dichloromethylsilyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or other hydride donors are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted silyl derivatives depending on the nucleophile used.
科学研究应用
Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of silicon-based bioactive compounds.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
作用机制
The mechanism of action of Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- involves its ability to participate in various chemical reactions due to the presence of the reactive dichloromethylsilyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The rigidity of the norbornene backbone also contributes to its stability and reactivity.
相似化合物的比较
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- 5-Norbornene-2-carboxylic acid
Uniqueness
Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- is unique due to the presence of the dichloromethylsilyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and materials science.
属性
分子式 |
C10H14Cl2Si |
|---|---|
分子量 |
233.21 g/mol |
InChI |
InChI=1S/C10H14Cl2Si/c11-10(12)13-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-10H,3-6H2 |
InChI 键 |
GVDHKEHFRJEXRE-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(C1C=C2)CC[Si]C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12349395.png)
![15-Bromo-8-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,4'-piperidine]-7,12-dione hydrochloride](/img/structure/B12349400.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349409.png)
![4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12349413.png)
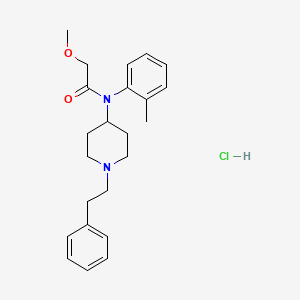
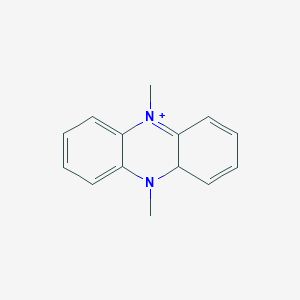
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12349434.png)
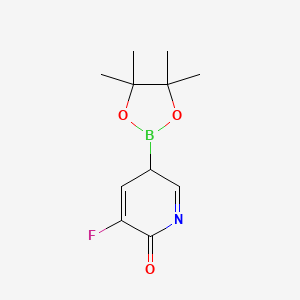
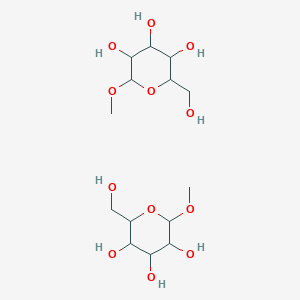
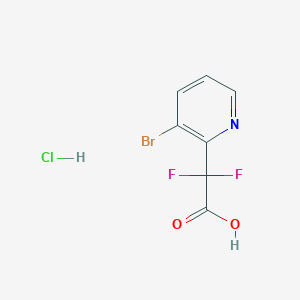
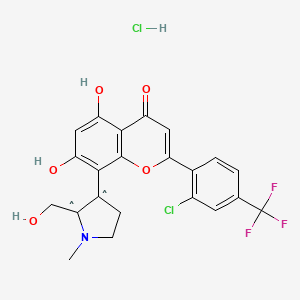
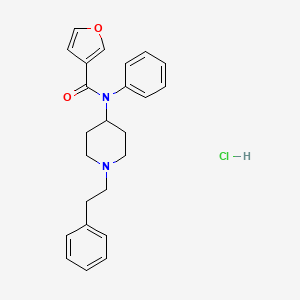
![4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride](/img/structure/B12349483.png)
![(3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12349496.png)
